molecular formula C5H9Cu B14639067 copper(1+);2-methylbut-1-ene CAS No. 54248-44-1

copper(1+);2-methylbut-1-ene

Katalognummer: B14639067
CAS-Nummer: 54248-44-1
Molekulargewicht: 132.67 g/mol
InChI-Schlüssel: HXYDUTXHKQGGEV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Copper(1+);2-methylbut-1-ene is a compound that combines copper in its +1 oxidation state with 2-methylbut-1-ene, an organic molecule. The copper ion is often coordinated with other ligands in various chemical reactions, making it a versatile compound in both organic and inorganic chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Copper(1+);2-methylbut-1-ene can be synthesized through several methods. One common approach involves the reaction of copper(I) salts with 2-methylbut-1-ene under controlled conditions. For instance, copper(I) chloride can react with 2-methylbut-1-ene in the presence of a suitable solvent and under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound often involves large-scale catalytic processes. These methods typically use copper catalysts to facilitate the reaction between 2-methylbut-1-ene and copper salts. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

Copper(1+);2-methylbut-1-ene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound typically results in copper(II) complexes, while reduction reactions yield copper(I) complexes .

Wissenschaftliche Forschungsanwendungen

Copper(1+);2-methylbut-1-ene has several scientific research applications:

    Chemistry: It is used as a catalyst in organic synthesis, particularly in reactions involving alkenes and alkynes.

    Biology: Copper complexes are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing into the use of copper complexes in drug development, particularly for their ability to interact with biological molecules.

    Industry: This compound is used in the production of polymers and other industrial chemicals.

Wirkmechanismus

The mechanism by which copper(1+);2-methylbut-1-ene exerts its effects involves the coordination of the copper ion with various ligands. This coordination can alter the electronic properties of the copper ion, making it more reactive in certain chemical reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Copper(1+);2-methylbut-2-ene: Similar in structure but with a different position of the double bond.

    Copper(1+);3-methylbut-1-ene: Another isomer with a different arrangement of the carbon atoms.

    Copper(1+);2-methylprop-1-ene: A smaller molecule with similar reactivity.

Uniqueness

Copper(1+);2-methylbut-1-ene is unique due to its specific coordination environment and reactivity. The position of the double bond in 2-methylbut-1-ene allows for unique interactions with the copper ion, making it particularly useful in certain catalytic and synthetic applications .

Eigenschaften

CAS-Nummer

54248-44-1

Molekularformel

C5H9Cu

Molekulargewicht

132.67 g/mol

IUPAC-Name

copper(1+);2-methylbut-1-ene

InChI

InChI=1S/C5H9.Cu/c1-4-5(2)3;/h2H,4H2,1,3H3;/q-1;+1

InChI-Schlüssel

HXYDUTXHKQGGEV-UHFFFAOYSA-N

Kanonische SMILES

CCC(=[CH-])C.[Cu+]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.